

A Comparative Spectroscopic Analysis of 2-Bromo-5-methyl-isonicotinic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-methyl-isonicotinic acid

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This guide provides a detailed spectroscopic comparison of **2-Bromo-5-methyl-isonicotinic acid** with key structural analogues. Due to the limited availability of published experimental spectra for **2-Bromo-5-methyl-isonicotinic acid**, this document presents a combination of experimental data for related compounds and predicted data for the target molecule. The provided information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and similar chemical entities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **2-Bromo-5-methyl-isonicotinic acid** and its comparators. Predicted values for the target compound are based on established principles of spectroscopy and analysis of the provided experimental data for related structures.

Table 1: ^1H NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	H-3 (ppm)	H-6 (ppm)	-CH ₃ (ppm)	-COOH (ppm)	Solvent
2-Bromo-5-methyl-isonicotinic acid (Predicted)	~8.4	~8.6	~2.4	~13.5	DMSO-d ₆
Isonicotinic Acid[1]	7.83	8.79	N/A	~14.0	DMSO-d ₆
5-Bromonicotinic Acid[2]	8.42	9.05	N/A	~14.0	DMSO-d ₆
Methyl 4-bromo-6-methylnicotinate[3]	7.40	8.79	2.47	N/A (Ester)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	-CH ₃ (ppm)	-COOH (ppm)	Solvent
2-Bromo-5-methylisonicotinic acid (Predicted)	~148	~125	~145	~138	~152	~18	~165	DMSO-d ₆
Isonicotinic Acid	150.5	121.5	141.2	121.5	150.5	N/A	166.5	DMSO-d ₆
5-Bromonicotinic Acid	151.0	140.0	122.0	143.0	153.0	N/A	165.0	DMSO-d ₆
Methyl 4-bromo-6-methylnicotinate[3]	162.4	128.7	133.0	151.4	124.6	24.0	164.6 (Ester)	CDCl ₃

Table 3: FT-IR Spectroscopic Data (Predicted vs. Experimental)

Compound	O-H Stretch (cm ⁻¹) (Carboxylic Acid)	C=O Stretch (cm ⁻¹) (Carboxylic Acid)	C=C, C=N Stretch (cm ⁻¹) (Aromatic)	C-Br Stretch (cm ⁻¹)
2-Bromo-5-methyl-isonicotinic acid (Predicted)	2500-3300 (broad)	~1710	1550-1610	~650
Isonicotinic Acid[1]	2500-3300 (broad)	~1700	~1600, ~1550	N/A
General Aromatic Carboxylic Acids[4][5]	2500-3300 (broad)	1680-1710	1400-1600	N/A
Alkyl Halides (C-Br)[5]	N/A	N/A	N/A	500-690

Table 4: Mass Spectrometry Data (Molecular Ion)

Compound	Molecular Formula	Molecular Weight	Expected [M+H] ⁺
2-Bromo-5-methyl-isonicotinic acid[6]	C ₇ H ₆ BrNO ₂	216.03 g/mol	215.96, 217.96 (isotopic pattern)
Isonicotinic Acid	C ₆ H ₅ NO ₂	123.11 g/mol	124.04
5-Bromonicotinic Acid[2]	C ₆ H ₄ BrNO ₂	201.02 g/mol	201.95, 203.95 (isotopic pattern)
5-Bromo-2-methylisonicotinic acid[7]	C ₇ H ₆ BrNO ₂	216.03 g/mol	215.96, 217.96 (isotopic pattern)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standardized to ensure data consistency and comparability.

Proton (^1H) and Carbon (^{13}C) NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire spectra at 25 °C.
 - Use a spectral width of -2 to 16 ppm.
 - Employ a 30-degree pulse width.
 - Set the relaxation delay to 1.0 second.
 - Acquire 16-32 scans.
 - Reference the spectra to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire spectra at 25 °C.
 - Use a spectral width of 0 to 200 ppm.
 - Employ a 30-degree pulse width.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire 1024-4096 scans with proton decoupling.
 - Reference the spectra to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Ensure the ATR crystal is clean before placing a small amount of the solid sample

onto it and applying pressure.

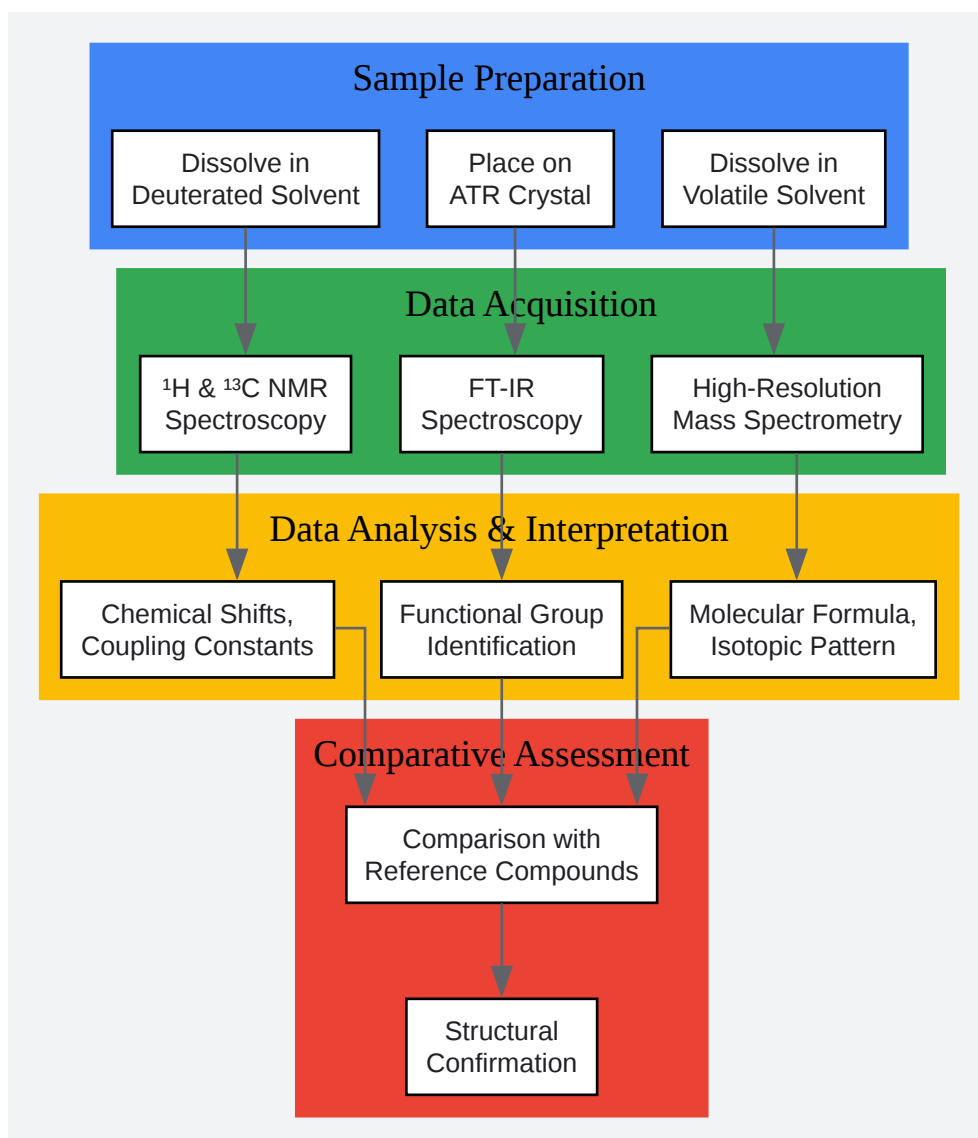
- Instrumentation: Use a standard FT-IR spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum from 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans for both background and sample.
 - Perform an ATR correction on the resulting spectrum.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Infuse the sample solution at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire spectra in positive ion mode.
 - Set the mass range to m/z 50-500.
 - Use a capillary voltage of 3-4 kV.
 - Ensure mass accuracy is calibrated to < 5 ppm.

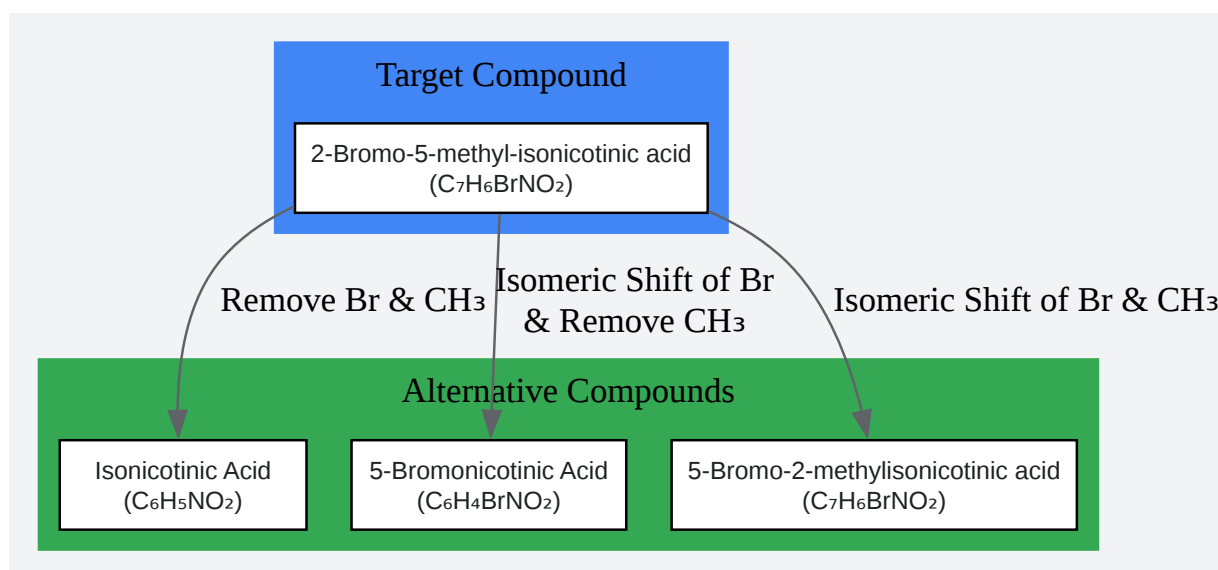
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the compared compounds.



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Caption: Workflow for the spectroscopic analysis of **2-Bromo-5-methyl-isonicotinic acid**.



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Caption: Structural relationships of the analyzed pyridine carboxylic acids.

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